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Compound of Interest

Compound Name: N-octadecylsulfamide

Cat. No.: B8460878

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of various
sulfamide derivatives, offering valuable insights for their identification, characterization, and
application in research and drug development. The information presented is collated from
various studies on the synthesis and analysis of these compounds.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for a representative selection of
sulfamide derivatives, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance
(NMR) Spectroscopy, and Mass Spectrometry (MS). This data is crucial for structural
elucidation and purity assessment.

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the characteristic functional groups present in
sulfamide derivatives. The table below highlights the typical absorption ranges for key
vibrational modes.
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Typical
Functional Group Vibrational Mode Wavenumber References
(cm™)
N-H (amine/amide) Stretching 3370 - 3230 [1112]1[3]
Cc=0 .
) ) Stretching 1750 - 1680 [11[3]
(amide/coumarin)
S=0 (sulfonamide) Asymmetric Stretching 1393 - 1320 [1114]
S=0 (sulfonamide) Symmetric Stretching 1170 - 1143 [1114]
C=C (aromaitic) Stretching 1629 - 1491 [1]
S-N (sulfonamide) Stretching 914 - 895 [4]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Data

H NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms within a molecule. The chemical shifts are indicative of the electronic

environment and neighboring functional groups.

Typical Chemical

Proton Type . Solvent References
Shift (6, ppm)
NH
_ _ 10.18-10.48 DMSO-ds [1]
(sulfonamide/amide)
Aromatic CH 7.03-7.85 DMSO-ds [1]
OCH:2 4.83 - 4.87 DMSO-ds [1]
CHs 2.34 -2.40 DMSO-ds [11[3]
NH: (sulfonamide) 7.28 DMSO-ds [1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Data
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13C NMR spectroscopy complements *H NMR by providing information about the carbon
skeleton of the molecule.

Typical Chemical

Carbon Type . Solvent References
Shift (6, ppm)
C=0
_ _ 160.1 - 166.7 DMSO-ds [1]
(amide/coumarin)
Aromatic C 101.7 - 160.8 DMSO-de [1]
OCH: 67.3-67.7 DMSO-ds [1]
CHs 14.0-18.1 DMSO-de [1]

Note: Chemical shifts can vary depending on the specific substitution pattern and solvent used.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques
used in the characterization of sulfamide derivatives, based on common practices reported in
the literature.[3][5][6][7]

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is typically used.

o Sample Preparation: Solid samples are often prepared as potassium bromide (KBr) pellets.
The sample is mixed with KBr powder and pressed into a thin, transparent disc.

o Data Acquisition: Spectra are commonly recorded in the range of 4000-400 cm~1.

e Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption
bands corresponding to the functional groups of the sulfamide derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is
used to acquire *H and 3C NMR spectra.[3][5]
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o Sample Preparation: A few milligrams of the sulfamide derivative are dissolved in a
deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds) or chloroform-ds (CDCIs).
Tetramethylsilane (TMS) is often used as an internal standard.[3][5]

o Data Acquisition: Standard pulse sequences are used to acquire *H and 13C spectra.

e Analysis: The chemical shifts (d), coupling constants (J), and integration values of the signals
are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

 Instrumentation: Electrospray lonization Mass Spectrometry (ESI-MS) is a common
technique for the mass analysis of sulfamide derivatives.[8]

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and introduced into the mass spectrometer.

o Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode
to detect the molecular ion and its fragments.

e Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the
molecular weight of the compound. The fragmentation pattern can provide additional
structural information.

UV-Visible Spectroscopy

¢ Instrumentation: A UV-Visible spectrophotometer is used for the analysis.[3][7]

o Sample Preparation: The sulfamide derivative is dissolved in a suitable solvent, such as
ethanol or DMSO, to a known concentration.[3]

o Data Acquisition: The absorbance of the solution is measured over a specific wavelength
range, typically 200-800 nm.[7]

e Analysis: The wavelength of maximum absorbance (A_max) is determined, which can
provide information about the electronic transitions within the molecule.

Visualizations
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The following diagrams illustrate the general workflow for the spectroscopic characterization of
a newly synthesized sulfamide derivative and the logical relationship of the key spectroscopic
techniques in structural elucidation.
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Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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